- Preparation of heterocyclic compounds as STING agonists and methods of use, United States, , ,
Cas no 92241-87-7 (3-Methoxy-4-nitrobenzamide)
3-Methoxy-4-nitrobenzamide structure
Product Name:3-Methoxy-4-nitrobenzamide
N.o CAS:92241-87-7
MF:C8H8N2O4
MW:196.160121917725
CID:754068
PubChem ID:11063338
Update Time:2025-06-10
3-Methoxy-4-nitrobenzamide Propriedades químicas e físicas
Nomes e Identificadores
-
- Benzamide, 3-methoxy-4-nitro-
- 3-METHOXY-4-NITROBENZAMIDE
- 3-(methyloxy)-4-nitrobenzamide
- 3-methoxy-4-nitro-benzamide
- 3-Methoxy-4-nitro-benzoesaeure-amid
- 3-methoxy-4-nitro-benzoic acid amide
- Benzamide,3-methoxy-4-nitro
- 3-Methoxy-4-nitrobenzamide (ACI)
- HBEDVMJPLSCWPI-UHFFFAOYSA-N
- DA-23444
- 92241-87-7
- CHEMBL468432
- E82301
- SCHEMBL223645
- AKOS015991587
- NF-0718
- EN300-136598
- DTXSID80453833
- CS-0188790
- MFCD18398357
- 3-Methoxy-4-nitrobenzamide
-
- Inchi: 1S/C8H8N2O4/c1-14-7-4-5(8(9)11)2-3-6(7)10(12)13/h2-4H,1H3,(H2,9,11)
- Chave InChI: HBEDVMJPLSCWPI-UHFFFAOYSA-N
- SMILES: O=C(C1C=C(OC)C([N+](=O)[O-])=CC=1)N
Propriedades Computadas
- Massa Exacta: 196.04800
- Massa monoisotópica: 196.04840674g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 14
- Contagem de Ligações Rotativas: 2
- Complexidade: 238
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 1.1
- Superfície polar topológica: 98.1Ų
Propriedades Experimentais
- Densidade: 1.4±0.1 g/cm3
- Ponto de ebulição: 363.3±32.0 °C at 760 mmHg
- Ponto de Flash: 173.5±25.1 °C
- PSA: 99.13000
- LogP: 2.10970
- Pressão de vapor: 0.0±0.8 mmHg at 25°C
3-Methoxy-4-nitrobenzamide Informações de segurança
- Palavra de Sinal:warning
- Declaração de perigo: H303+H313+H333
- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313
- Instrução de Segurança: H303+H313+H333
- Condição de armazenamento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-Methoxy-4-nitrobenzamide Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015001168-250mg |
3-Methoxy-4-nitrobenzamide |
92241-87-7 | 97% | 250mg |
$480.00 | 2023-08-31 | |
| Alichem | A015001168-500mg |
3-Methoxy-4-nitrobenzamide |
92241-87-7 | 97% | 500mg |
$806.85 | 2023-08-31 | |
| Alichem | A015001168-1g |
3-Methoxy-4-nitrobenzamide |
92241-87-7 | 97% | 1g |
$1564.50 | 2023-08-31 | |
| TRC | M493048-50mg |
3-Methoxy-4-nitrobenzamide |
92241-87-7 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M493048-100mg |
3-Methoxy-4-nitrobenzamide |
92241-87-7 | 100mg |
$ 65.00 | 2022-06-03 | ||
| TRC | M493048-500mg |
3-Methoxy-4-nitrobenzamide |
92241-87-7 | 500mg |
$ 160.00 | 2022-06-03 | ||
| Apollo Scientific | OR303912-500mg |
3-Methoxy-4-nitrobenzamide |
92241-87-7 | 500mg |
£80.00 | 2024-05-26 | ||
| Apollo Scientific | OR303912-1g |
3-Methoxy-4-nitrobenzamide |
92241-87-7 | 1g |
£95.00 | 2024-05-26 | ||
| Apollo Scientific | OR303912-5g |
3-Methoxy-4-nitrobenzamide |
92241-87-7 | 5g |
£200.00 | 2024-05-26 | ||
| eNovation Chemicals LLC | Y1253992-10g |
Benzamide, 3-methoxy-4-nitro- |
92241-87-7 | 98% | 10g |
$180 | 2024-06-07 |
3-Methoxy-4-nitrobenzamide Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Diisopropylethylamine , Ammonium chloride , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ; 3 h, rt
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Tetrahydrofuran ; rt → 0 °C; 0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ; rt → 0 °C; 10 min, 0 °C; overnight, > 0 °C
1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ; rt → 0 °C; 10 min, 0 °C; overnight, > 0 °C
Referência
- Preparation of thiazolones for use as PI3 kinase inhibitors, World Intellectual Property Organization, , ,
Método de produção 3
Condições de reacção
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Tetrahydrofuran ; rt → 0 °C; 0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ; rt → 0 °C; 10 min, 0 °C; overnight
1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ; rt → 0 °C; 10 min, 0 °C; overnight
Referência
- Preparation of thiazolone compounds for inhibiting hYAK3 proteins, World Intellectual Property Organization, , ,
Método de produção 4
Condições de reacção
1.1 Reagents: Ammonia Solvents: Water ; overnight, 50 °C
Referência
- Preparation of heterocyclic compounds as STING modulators, World Intellectual Property Organization, , ,
Método de produção 5
Condições de reacção
1.1 Reagents: Ammonia Solvents: Tetrahydrofuran , 1,4-Dioxane ; 0 °C; 5 h, rt
Referência
- Novel use of thienopyrimidines and their preparation, pharmaceutical compositions and use in the treatment of inflammatory diseases, World Intellectual Property Organization, , ,
Método de produção 6
Condições de reacção
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 0.5 h, 0 °C
1.2 Reagents: Ammonium hydroxide ; 1 h, 0 °C
1.3 Reagents: Water
1.2 Reagents: Ammonium hydroxide ; 1 h, 0 °C
1.3 Reagents: Water
Referência
- Phosphine oxide derivative, preparation method therefor and application thereof, World Intellectual Property Organization, , ,
Método de produção 7
Condições de reacção
1.1 Reagents: Sodium hydroxide , Thionyl chloride Solvents: Water ; 30 min, 80 °C
1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; 30 min, 0 °C
1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; 30 min, 0 °C
Referência
- Preparation of pyridyl-thiazolyl inhibitors of pro-matrix metalloproteinase activation, World Intellectual Property Organization, , ,
Método de produção 8
Condições de reacção
1.1 Reagents: Sodium hydroxide , Thionyl chloride Solvents: Water ; 30 min, 80 °C
1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; 80 °C; 30 min, 0 °C
1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; 80 °C; 30 min, 0 °C
Referência
- Preparation of tricyclic inhibitors of pro-matrix metalloproteinase activation, World Intellectual Property Organization, , ,
Método de produção 9
Condições de reacção
Referência
- Heteroarylalkyne compounds for targeting mutant of p53 and their preparation, World Intellectual Property Organization, , ,
Método de produção 10
Condições de reacção
1.1 Reagents: Thionyl chloride ; 2 h, reflux
1.2 Reagents: Ammonia Solvents: Methanol ; 72 h, rt
1.2 Reagents: Ammonia Solvents: Methanol ; 72 h, rt
Referência
- Spiropyrrolidine derivatives as MDM2 antagonists and their preparation and use for the treatment of solid tumors, World Intellectual Property Organization, , ,
Método de produção 11
Condições de reacção
1.1 Reagents: Thionyl chloride ; 2 h, reflux
1.2 Reagents: Ammonia Solvents: Methanol ; 72 h, rt
1.2 Reagents: Ammonia Solvents: Methanol ; 72 h, rt
Referência
- Spiroindolinone pyrrolidines as antagonists of MDM2 interactions and their preparation and use for the treatment of cancer, World Intellectual Property Organization, , ,
Método de produção 12
Condições de reacção
1.1 Reagents: Thionyl chloride ; 2 h, reflux
1.2 Reagents: Ammonia Solvents: Methanol ; 72 h, rt
1.2 Reagents: Ammonia Solvents: Methanol ; 72 h, rt
Referência
- Preparation of spiroindolinone pyrrolidines as antagonists of Mdm2 interactions for cancer treatment, United States, , ,
Método de produção 13
Condições de reacção
1.1 Reagents: Ammonia Solvents: Tetrahydrofuran , 1,4-Dioxane ; 0 °C; 5 h, rt
Referência
- Thienopyrimidines for pharmaceutical compositions and their preparation and use as kinase inhibitors, World Intellectual Property Organization, , ,
Método de produção 14
Condições de reacção
1.1 Reagents: Ammonia Solvents: Methanol ; overnight, 80 °C; 80 °C → rt; 0 °C
Referência
- Preparation of fused bicyclic derivatives of 2,4-diaminopyrimidine as ALK and c-Met kinase inhibitors, World Intellectual Property Organization, , ,
Método de produção 15
Condições de reacção
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Tetrahydrofuran ; 0 °C; 1 h
1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ; 10 min, 0 °C; 5 min; overnight
1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ; 10 min, 0 °C; 5 min; overnight
Referência
- Development of serine protease inhibitors displaying a multicentered short (<2.3 Å) hydrogen bond binding mode: Inhibitors of urokinase-type plasminogen activator and factor Xa, Journal of Medicinal Chemistry, 2001, 44(17), 2753-2771
Método de produção 16
Condições de reacção
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt
1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ; 0 °C; 1 h, rt
1.2 Reagents: Ammonia Solvents: Tetrahydrofuran ; 0 °C; 1 h, rt
Referência
- Preparation of triazolone compounds as mPGES-1 inhibitors for treating pain, inflammation, and other mPGES-1-mediated disorders, World Intellectual Property Organization, , ,
Método de produção 17
Condições de reacção
1.1 Reagents: Thionyl chloride ; 30 min, 80 °C
1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; 0 °C; 30 min, 0 °C
1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran , Water ; 0 °C; 30 min, 0 °C
Referência
- Preparation of bisthiazole inhibitors of pro-matrix metalloproteinase activation, World Intellectual Property Organization, , ,
Método de produção 18
Condições de reacção
1.1 Reagents: Ammonia Solvents: Tetrahydrofuran , Water ; rt
Referência
- Antibacterial alkoxybenzamide inhibitors of the essential bacterial cell division protein FtsZ, Bioorganic & Medicinal Chemistry Letters, 2009, 19(2), 524-527
Método de produção 19
Condições de reacção
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: 1,2-Dimethoxyethane ; 2 h, 69 - 72 °C; 72 °C → rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ; 10 - 15 °C
1.2 Reagents: Ammonium hydroxide Solvents: Water ; 10 - 15 °C
Referência
- Preparation of [1,2,3]triazolo[4,5-d]pyrimidine compounds as purine receptor antagonists, World Intellectual Property Organization, , ,
Método de produção 20
Condições de reacção
Referência
- Preparation of nicotinamides, their use as NO production promoters and/or NO synthetase activators, and pharmaceutical compositions thereof for treatment of peripheral arterial occlusion, Japan, , ,
3-Methoxy-4-nitrobenzamide Raw materials
3-Methoxy-4-nitrobenzamide Preparation Products
3-Methoxy-4-nitrobenzamide Literatura Relacionada
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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